molecular formula C16H15N3O3S B2466037 Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105226-43-4

Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2466037
CAS RN: 1105226-43-4
M. Wt: 329.37
InChI Key: YCOCNXMJLOSJMS-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activities

One significant area of application for compounds related to Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves antimicrobial activities. Research conducted by Başoğlu et al. (2013) on azole derivatives, which share a similar heterocyclic structure, demonstrated antimicrobial activity against various microorganisms. These compounds were synthesized starting from furan-2-carbohydrazide, leading to the creation of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, some of which displayed significant antimicrobial properties (Başoğlu et al., 2013).

Catalyzed Synthesis Processes

The compound and its derivatives have been utilized in catalyzed synthesis processes. For instance, In(OTf)3 catalyzed the tandem aza-Piancatelli rearrangement/Michael reaction, facilitating the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from Furan-2-yl(phenyl)methanol derivatives. This method highlighted good yields, high selectivity, and short reaction times, underscoring the efficiency of using such catalytic processes (Reddy et al., 2012).

Anti-inflammatory and Antibacterial Agents

Novel pyrazoline derivatives showing potent anti-inflammatory and antibacterial activities have been synthesized, incorporating the furan-2-yl moiety. The study by Ravula et al. (2016) demonstrated that these compounds, synthesized using both conventional and microwave irradiation methods, exhibited high anti-inflammatory and antibacterial activities, with certain compounds showing particularly strong effects. This research indicates the potential for developing new therapeutic agents based on this chemical structure (Ravula et al., 2016).

Anticancer and Antiangiogenic Effects

Further research into thioxothiazolidin-4-one derivatives, which include the furan-2-yl group, has shown promising anticancer and antiangiogenic effects in mouse tumor models. The study conducted by Chandrappa et al. (2010) explored the synthesis of these compounds and their efficacy in inhibiting tumor growth and angiogenesis, suggesting potential applications in cancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

furan-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-16(12-5-2-8-21-12)19-7-1-4-11(10-19)14-17-18-15(22-14)13-6-3-9-23-13/h2-3,5-6,8-9,11H,1,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOCNXMJLOSJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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